1,17-Dichloro-3,6,9,12,15-pentaoxaheptadecane
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Overview
Description
1,17-Dichloro-3,6,9,12,15-pentaoxaheptadecane is a chemical compound with the molecular formula C₁₂H₂₄Cl₂O₅. It is a member of the polyether family and is characterized by the presence of multiple ether linkages and two terminal chlorine atoms. This compound is often used as a building block in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,17-Dichloro-3,6,9,12,15-pentaoxaheptadecane can be synthesized through the reaction of hexaethylene glycol with thionyl chloride. The reaction typically involves the following steps:
Activation of Hexaethylene Glycol: Hexaethylene glycol is treated with thionyl chloride (SOCl₂) to replace the hydroxyl groups with chlorine atoms.
Reaction Conditions: The reaction is carried out under anhydrous conditions, often in the presence of a base such as pyridine to neutralize the hydrogen chloride (HCl) produced during the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Handling of Reactants: Large quantities of hexaethylene glycol and thionyl chloride are used.
Controlled Reaction Environment: The reaction is conducted in industrial reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
1,17-Dichloro-3,6,9,12,15-pentaoxaheptadecane undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as azides, amines, or thiols.
Oxidation and Reduction: The ether linkages can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN₃) or primary amines (R-NH₂) are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Azide Substitution: 1,17-Diazido-3,6,9,12,15-pentaoxaheptadecane.
Amine Substitution: 1,17-Diamino-3,6,9,12,15-pentaoxaheptadecane.
Scientific Research Applications
1,17-Dichloro-3,6,9,12,15-pentaoxaheptadecane has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex molecules.
Polymer Chemistry: It serves as a precursor for the preparation of polyethers and other polymeric materials.
Bioconjugation: The compound is used in the modification of biomolecules for various applications in biochemistry and molecular biology.
Mechanism of Action
The mechanism of action of 1,17-Dichloro-3,6,9,12,15-pentaoxaheptadecane involves its ability to undergo nucleophilic substitution reactions. The chlorine atoms act as leaving groups, allowing nucleophiles to attack and form new bonds. This property makes it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
1,17-Diazido-3,6,9,12,15-pentaoxaheptadecane: Similar structure but with azide groups instead of chlorine.
Hexaethylene Glycol: The parent compound without the terminal chlorine atoms.
1,17-Diiodo-3,6,9,12,15-pentaoxaheptadecane: Similar structure but with iodine atoms instead of chlorine.
Uniqueness
1,17-Dichloro-3,6,9,12,15-pentaoxaheptadecane is unique due to its specific reactivity profile, particularly its ability to undergo nucleophilic substitution reactions efficiently. This makes it a valuable intermediate in the synthesis of various functionalized compounds .
Properties
IUPAC Name |
1-[2-(2-chloroethoxy)ethoxy]-2-[2-[2-(2-chloroethoxy)ethoxy]ethoxy]ethane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24Cl2O5/c13-1-3-15-5-7-17-9-11-19-12-10-18-8-6-16-4-2-14/h1-12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMZBUNJIQHSFHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCCl)OCCOCCOCCCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24Cl2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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